

7-(2-pyrimidinyl)-1H-indole and its role in cell signaling pathways

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Compound of Interest

Compound Name: 7-(2-Pyrimidinyl)-1H-indole

Cat. No.: B15332824

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An In-depth Technical Guide to **7-(2-pyrimidinyl)-1H-indole** and its Role in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-pyrimidinyl)-1H-indole is a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). This document provides a comprehensive overview of its mechanism of action, its role in modulating key cell signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the field of oncology.

Introduction

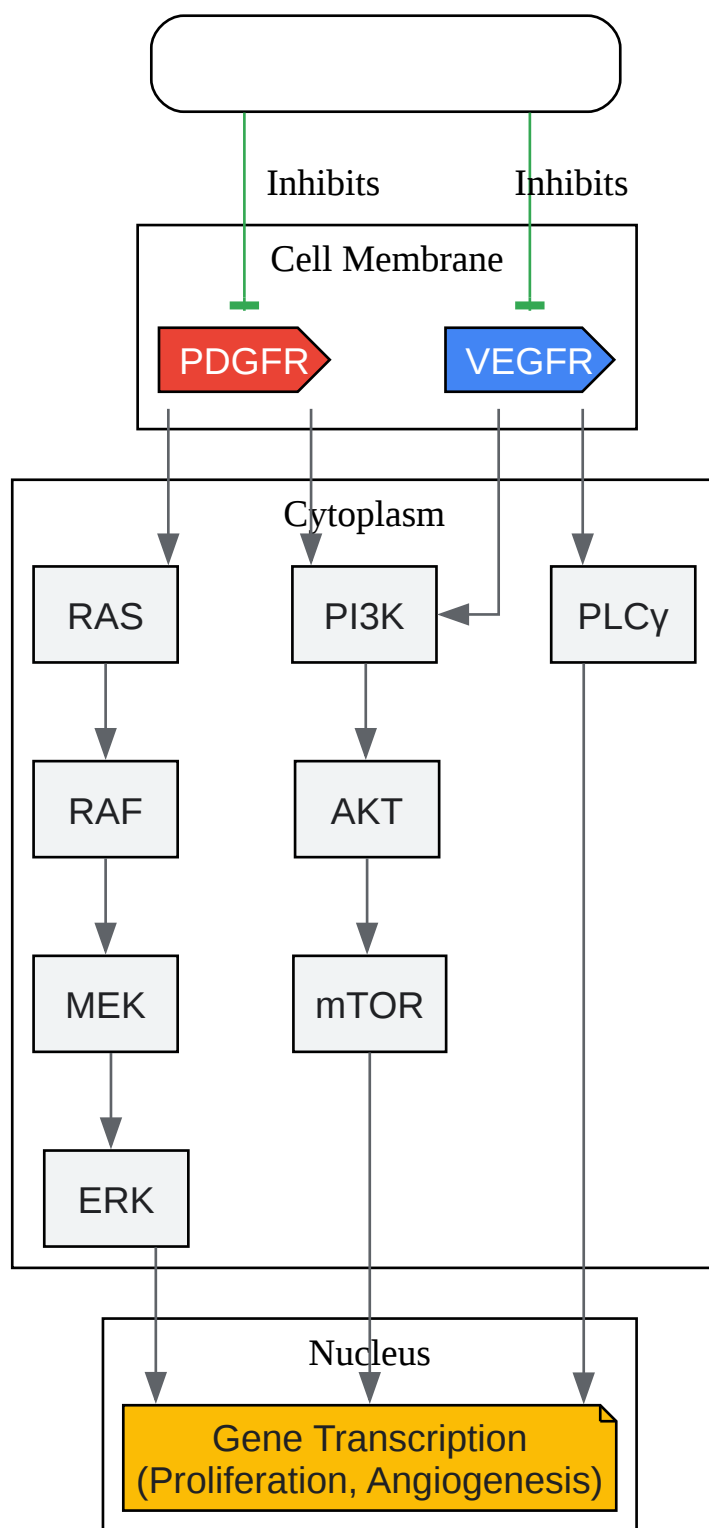
7-(2-pyrimidinyl)-1H-indole has emerged as a significant compound in the study of cell signaling, demonstrating inhibitory activity against several key kinases involved in tumor angiogenesis and cell proliferation. Its ability to simultaneously target multiple pathways, including those mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), makes it a compound of interest for

therapeutic development. This guide will delve into the technical details of its function and the methodologies used to evaluate its efficacy.

Mechanism of Action and Role in Cell Signaling

7-(2-pyrimidinyl)-1H-indole functions as an ATP-competitive inhibitor of several RTKs. By binding to the ATP-binding pocket of the kinase domain, it prevents phosphorylation and subsequent activation of downstream signaling cascades. The primary targets of this compound are VEGFRs and PDGFRs, which are crucial for angiogenesis and tumor cell proliferation.

The inhibition of these pathways by **7-(2-pyrimidinyl)-1H-indole** leads to a reduction in tumor vascularization, induction of apoptosis in tumor cells, and an overall anti-tumor effect. A simplified representation of the signaling pathways affected is provided below.



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Caption: Inhibition of VEGFR and PDGFR signaling pathways by **7-(2-pyrimidinyl)-1H-indole**.

Quantitative Data

The inhibitory activity of **7-(2-pyrimidinyl)-1H-indole** against a panel of kinases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

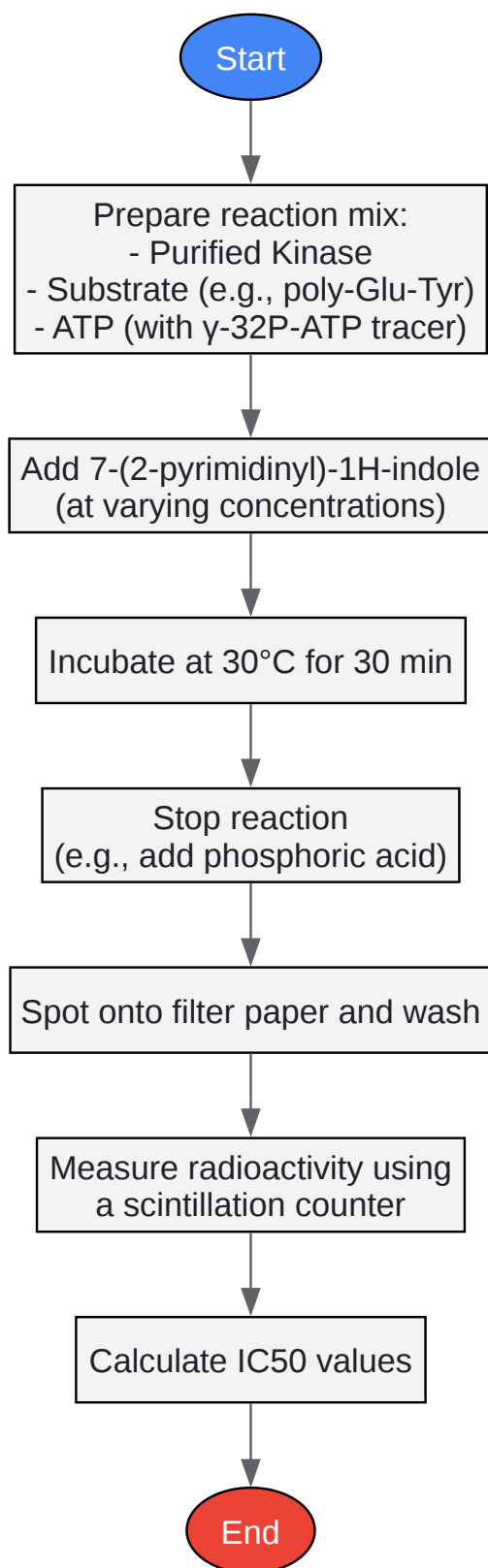
Target Kinase	IC50 (nM)
VEGFR-1 (Flt-1)	80
VEGFR-2 (KDR)	9
VEGFR-3 (Flt-4)	13
PDGFR- α	5
PDGFR- β	2
c-KIT	7
FLT3	22
RET	15

Experimental Protocols

The characterization of **7-(2-pyrimidinyl)-1H-indole** involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified kinases.



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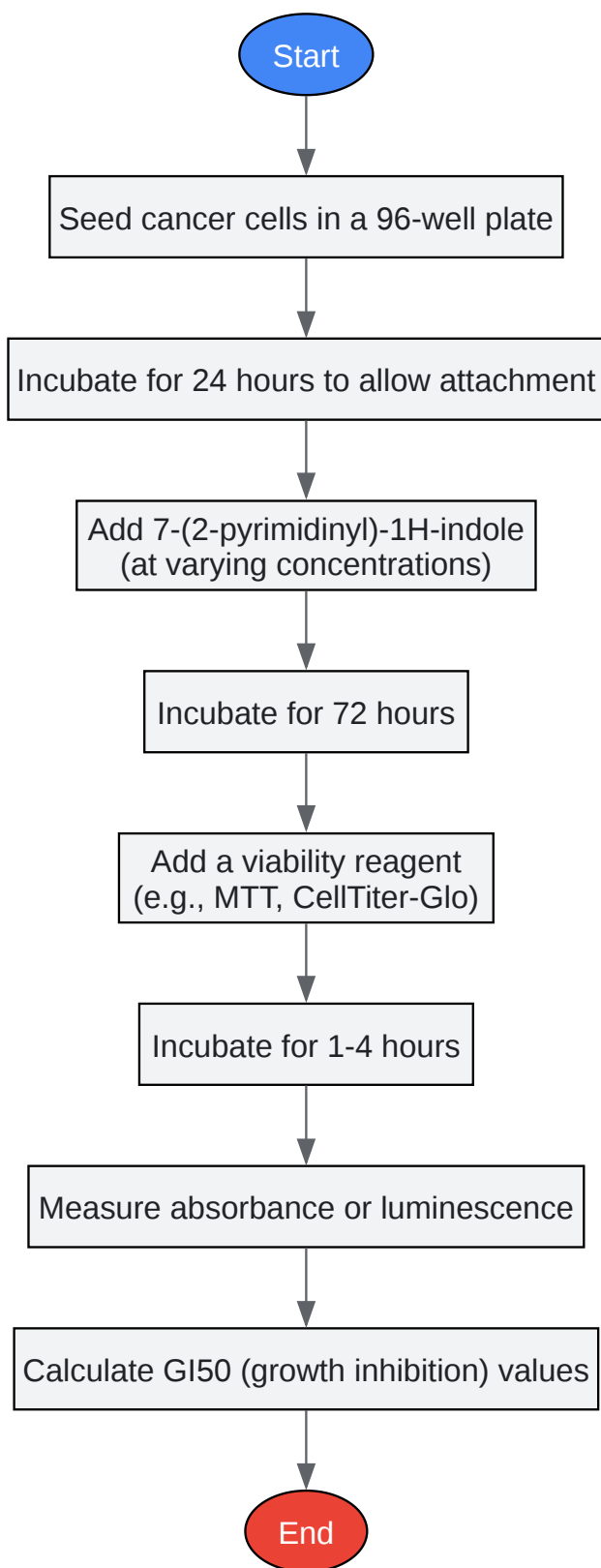
Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Methodology:

- **Reaction Setup:** A reaction mixture containing the purified kinase, a generic substrate (e.g., poly-Glu-Tyr), and ATP, including a radioactive γ - ^{32}P -ATP tracer, is prepared in a kinase buffer.
- **Compound Addition:** **7-(2-pyrimidinyl)-1H-indole** is added to the reaction mixture at a range of concentrations. A control with no compound is also included.
- **Incubation:** The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
- **Reaction Termination:** The reaction is stopped by adding a solution like phosphoric acid.
- **Substrate Capture:** The reaction mixture is spotted onto a filter paper which captures the phosphorylated substrate.
- **Washing:** Unincorporated γ - ^{32}P -ATP is washed away.
- **Detection:** The amount of radioactivity on the filter paper, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
- **Data Analysis:** The results are used to calculate the IC50 value for the compound against the specific kinase.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the proliferation of cancer cells.



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